Zinc acetate dihydrate
Overview
Description
Zinc acetate dihydrate, with the chemical formula (CH₃COO)₂Zn · 2H₂O , is a hydrated form of zinc acetate. It appears as a white crystalline solid and is commonly used in various applications due to its unique properties .
Synthesis Analysis
Zinc acetate dihydrate can be synthesized by reacting zinc oxide (ZnO) with acetic acid . This reaction yields the hydrated form of zinc acetate. The process involves the coordination of zinc ions with acetate ligands, resulting in the formation of the dihydrate compound .
Molecular Structure Analysis
The molecular structure of zinc acetate dihydrate consists of two acetate (CH₃COO⁻) ligands coordinated to a central zinc (Zn²⁺) ion. Additionally, two water molecules are associated with each zinc acetate molecule. The bidentate nature of the acetate ligands contributes to the covalent character of the compound .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of ZnO Nanowires
Zinc acetate dihydrate is utilized as a precursor in the hydrothermal growth of ZnO nanowires . This method is preferred for its simplicity and cost-effectiveness, allowing the synthesis of nanowires with high aspect ratios. These nanowires have potential applications in electronics and optoelectronics due to their grain-boundary and defect-free single crystalline nature .
Development of ZnO Nanorods
The concentration of zinc acetate dihydrate significantly influences the morphology of ZnO seed layers and the subsequent growth of ZnO nanorods . These structures are important for their implementation in UV lasers, field emission devices, sensors, transistors, solar cells, piezo-nanogenerators, and LEDs .
Creation of Zinc Oxide Nanoparticles
In the realm of nanoparticle synthesis, zinc acetate dihydrate serves as a zinc source for the creation of zinc oxide nanoparticles . These nanoparticles are synthesized through a hydrothermal growth method, which is pivotal for various applications including catalysis and drug delivery .
Fabrication of Layered Zn-Arylphosphonates
Zinc acetate dihydrate is employed in the fabrication of layered Zn-arylphosphonates . These compounds have potential applications in sorption, ion exchange, and catalysis due to their unique layered structure and properties .
Ultrasonic Preparation of Zinc Sulfide Nanoparticles
This compound is also used in the ultrasonic preparation of zinc sulfide nanoparticles . These nanoparticles are coated on silica particles, which could be beneficial for various applications including sensors and photovoltaics .
Medical Applications: Lozenges for Treating the Common Cold
Beyond its use in materials science, zinc acetate dihydrate is also used in medical applications. It is formulated into lozenges that are used for treating the common cold, leveraging the antiviral properties of zinc .
Mechanism of Action
Target of Action
Zinc acetate dihydrate primarily targets the zinc deficiency in the body . Zinc is an essential trace element that plays a crucial role in various biological processes, including enzymatic function, protein structure, and cellular signaling pathways . It is also known to boost the immune system, treat the common cold and recurrent ear infections, and prevent lower respiratory tract infections .
Mode of Action
Zinc acetate dihydrate works by supplying zinc, which is necessary for the functioning of over 300 different enzymes and plays a vital role in an extensive range of biological processes . It is also used as a catalyst in the production of polyesters, alkyds, and other synthetic fibers .
Biochemical Pathways
Zinc is involved in various aspects of cellular metabolism. It has been estimated that approximately 10% of human proteins may bind zinc, in addition to hundreds of proteins that transport and traffic zinc . Zinc deficiency in humans decreases the activity of serum thymulin, a hormone of the thymus, which is necessary for the maturation of T-helper cells .
Pharmacokinetics
Zinc particles are mainly distributed to organs including the liver, lung, and kidney within 72 hours without any significant difference being found according to particle size or rat gender . This indicates that the bioavailability of zinc acetate dihydrate is high, and it is efficiently absorbed and utilized in the body.
Result of Action
The administration of zinc acetate dihydrate can help treat and prevent zinc deficiency and its consequences, including stunted growth and acute diarrhea in children, and slowed wound healing . It also boosts the immune system, treats the common cold and recurrent ear infections, and prevents lower respiratory tract infections .
Action Environment
Zinc acetate dihydrate is generally soluble in water . The resulting solutions contain moderate concentrations of hydroxide ions and have pH’s greater than 7.0. They react as bases to neutralize acids . This solubility is one of its key attributes, enabling the compound’s ease of use in numerous applications, from medicinal treatments to the synthesis of other compounds .
Safety and Hazards
properties
IUPAC Name |
zinc;diacetate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.Zn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAZKUGSCHFXIQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
557-34-6 (anhydrous) | |
Record name | Zinc acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021461 | |
Record name | Zinc(II) acetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc acetate dihydrate | |
CAS RN |
5970-45-6 | |
Record name | Zinc acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc(II) acetate dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINC ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5526K07A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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